molecular formula C13H11F3O3 B6189481 rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2679949-96-1

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B6189481
CAS No.: 2679949-96-1
M. Wt: 272.2
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Description

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a synthetic compound recognized for its distinct bicyclic structure. This compound, which contains a trifluoromethyl group, is notable for its application in various fields, particularly in medicinal chemistry due to its complex molecular framework and unique reactivity profile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves a multi-step process. The starting material, which could be an appropriate substituted cyclohexanone, undergoes a series of reactions including alkylation, cyclization, and oxidation to form the bicyclic structure. Key steps involve:

  • Alkylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

  • Cyclization: Formation of the bicyclic structure through intramolecular reactions, often involving strong bases or acids to promote ring closure.

  • Oxidation: Converting specific functional groups to carboxylic acids, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: On an industrial scale, these reactions are optimized to ensure higher yields and purity. Methods such as continuous flow synthesis can be employed to maintain reaction conditions and ensure consistent production. Catalysts and specific reaction conditions are carefully controlled to optimize the scale-up process.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized further to introduce additional functionalities on the bicyclic core.

  • Reduction: Reduction reactions can modify the trifluoromethylphenyl group or reduce any ketone or aldehyde functionalities.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the bicyclic ring or the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles (e.g., amines, thiols) and electrophiles (e.g., halogens, acyl chlorides).

Major Products Formed: The major products depend on the specific reaction conditions but typically include modified versions of the bicyclic structure with various substituents, adding to the compound's functional diversity.

Scientific Research Applications

rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is widely used in scientific research:

  • Chemistry: Serves as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.

  • Biology: Used in studies to understand enzyme interactions, particularly those involving carboxylic acids and phenyl groups.

  • Medicine: Potential for development into therapeutic agents due to its distinct molecular features, making it a candidate for drug development.

  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways involving carboxylic acids and aromatic systems. Its mechanism often involves binding to enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent compound in various applications.

Comparison with Similar Compounds

Compared to other bicyclic compounds, rac-(1R,4S,5S)-4-[3-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Similar compounds include:

  • Bicyclo[2.1.1]hexane derivatives: Differ by substituents, influencing their reactivity and applications.

  • Trifluoromethylated aromatics: Share the trifluoromethyl group but differ in their core structures, leading to varied uses and behaviors.

It's like the unique fingerprint of molecules, each with its special role and identity in the grand scheme of chemistry and biology. Fascinating stuff!

Properties

CAS No.

2679949-96-1

Molecular Formula

C13H11F3O3

Molecular Weight

272.2

Purity

95

Origin of Product

United States

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